REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]=[C:6]([NH2:9])[S:7][CH:8]=1)([CH3:3])[CH3:2].C(O)(=O)C.[I:14]Cl>C(Cl)Cl>[I:14][C:8]1[S:7][C:6]([NH2:9])=[N:5][C:4]=1[CH:1]([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
1.02 g
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Type
|
reactant
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Smiles
|
C(C)(C)C=1N=C(SC1)N
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
7.53 mL
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Type
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reactant
|
Smiles
|
ICl
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Name
|
|
Quantity
|
14 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Pouring
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Type
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EXTRACTION
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Details
|
ice/Na2CO3, twofold extraction with ethyl acetate
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Type
|
WASH
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Details
|
washing with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying over sodium sulfate, and evaporation to dryness
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N=C(S1)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.922 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |